HOI-07
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Overview
Description
HOI-07, chemically known as (E)-3-((E)-4-(benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one, is a novel and potent inhibitor of Aurora B kinase. Aurora kinases are crucial for chromosome alignment, segregation, and cytokinesis during mitosis. This compound specifically inhibits Aurora B kinase activity, making it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HOI-07 involves a ligand docking method to explore potential Aurora B inhibitors. One thousand compounds from an in-house compound library were screened against the Aurora B structure, and this compound was selected for further study . The exact synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods: Currently, this compound is produced for research purposes and is not available for industrial-scale production. The compound is typically synthesized in specialized laboratories under controlled conditions to ensure high purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: HOI-07 primarily undergoes inhibition reactions with Aurora B kinase. It does not significantly inhibit other kinases, including Aurora A .
Common Reagents and Conditions: The compound is tested in vitro using various reagents and conditions to assess its inhibitory activity. Common reagents include dimethyl sulfoxide (DMSO) for solubilizing the compound and various buffers to maintain the reaction environment .
Major Products Formed: The primary product of the reaction between this compound and Aurora B kinase is the inhibited form of the kinase, which leads to the suppression of phosphorylation of histone H3 on Ser10 .
Scientific Research Applications
HOI-07 has several scientific research applications, particularly in the field of cancer research. It has been shown to inhibit Aurora B kinase activity in lung cancer cells, leading to apoptosis induction, G2-M arrest, polyploidy cells, and attenuation of cancer cell anchorage-independent growth . Additionally, this compound has been used in in vivo xenograft mouse studies, where it effectively suppressed the growth of A549 xenografts without affecting the body weight of mice .
Mechanism of Action
HOI-07 exerts its effects by specifically inhibiting Aurora B kinase activity. This inhibition is evidenced by the suppression of phosphorylation of histone H3 on Ser10 in a dose- and time-dependent manner . The compound induces apoptosis, G2-M arrest, and polyploidy in cancer cells, ultimately leading to the attenuation of cancer cell growth .
Comparison with Similar Compounds
HOI-07 is unique in its specificity for Aurora B kinase. Unlike other inhibitors that may affect multiple kinases, this compound selectively inhibits Aurora B without significant inhibition of Aurora A or other kinases . Similar compounds include other Aurora kinase inhibitors, such as VX-680 and ZM447439, which target both Aurora A and B kinases but lack the specificity of this compound .
Properties
IUPAC Name |
(3Z)-3-[(E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-enylidene]-1H-indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-13(7-5-12-6-8-17-18(9-12)24-11-23-17)10-15-14-3-1-2-4-16(14)20-19(15)22/h1-10H,11H2,(H,20,22)/b7-5+,15-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWGHQZOKPDPAG-MSLGXNKOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C=C3C4=CC=CC=C4NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)/C=C\3/C4=CC=CC=C4NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.